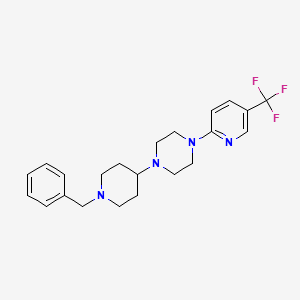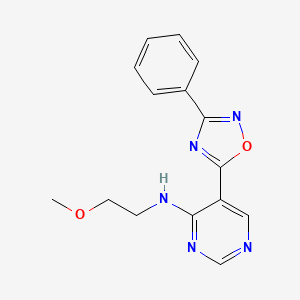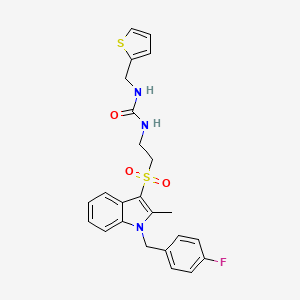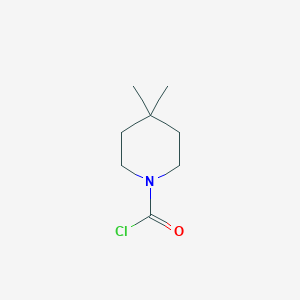![molecular formula C22H24N4O3S B2553476 3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034519-82-7](/img/structure/B2553476.png)
3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a synthetic molecule that appears to be related to the class of pyrido[2,3-d]pyrimidin-4(1H)-ones, which have been studied for their potential analgesic and anti-inflammatory properties . The structure suggests that it may have a sulfonyl group attached to a piperidine ring, which is further connected to a pyrido[2,3-d]pyrimidin-4(3H)-one scaffold.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting with the preparation of substituted piperidine derivatives, followed by N-sulfonation with sulfonyl chlorides . In the case of pyrido[2,3-d]pyrimidin-4(1H)-ones, the synthesis starts from arylidenemalononitriles and 6-aminothiouracil, followed by oxidation to obtain the final compounds . Although the exact synthesis of the compound is not detailed, it likely follows a similar multi-step synthetic route involving the formation of the core pyrido[2,3-d]pyrimidin ring and subsequent functionalization.
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a tetrahydronaphthalenyl group, which is a polycyclic hydrocarbon moiety, attached to a sulfonyl group that is known to influence the biological activity of such molecules . The piperidin-4-yl group is a common structural feature in medicinal chemistry, often contributing to the binding affinity of the compound to biological targets. The pyrido[2,3-d]pyrimidin-4(3H)-one core is a heterocyclic component that can interact with various enzymes and receptors.
Chemical Reactions Analysis
Compounds similar to the one have shown reactivity towards various reagents such as formamide, carbon disulfide, urea, thiourea, formic, and acetic acids . These reactions are typically used to further modify the chemical structure and potentially alter the biological activity of the compound. The sulfonyl group in particular may undergo further chemical transformations, which can be exploited to synthesize a diverse array of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not provided, related compounds in the pyrido[2,3-d]pyrimidin-4(1H)-one series have been characterized by spectroscopic means, including 1H-NMR and IR, as well as elemental analysis . These methods are crucial for confirming the structure of the synthesized compounds. The presence of different functional groups in the molecule suggests that it would exhibit a range of physical properties such as solubility, melting point, and stability, which are important for its potential application as a pharmaceutical agent.
Relevant Case Studies
Although no specific case studies are mentioned for the compound , the related compounds have been evaluated for their antimicrobial activity against pathogens of tomato plants and have shown significant potent activities . Additionally, some compounds in the pyrido[2,3-d]pyrimidin-4(1H)-one series have exhibited notable analgesic and anti-inflammatory activities with a lower ulcer index compared to standard drugs like aspirin and diclofenac . These findings suggest that the compound may also possess similar biological activities, warranting further investigation.
Scientific Research Applications
Antiproliferative Activity
Research has demonstrated the synthesis of derivatives related to the compound , showing antiproliferative effects against human cancer cell lines. A study involving the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives revealed compounds with good antiproliferative activity on several cancer cell lines, suggesting potential as anticancer agents (Mallesha et al., 2012).
Antimicrobial Activity
Another research avenue involves the synthesis of related compounds with antimicrobial properties. A study on the synthesis of novel 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one sulfonamide and carboxamide derivatives demonstrated potent inhibitory activity against various bacteria strains (Krishnamurthy et al., 2011).
Oxidative Stress-Inducing Anticancer Agents
Derivatives containing the sulfonamido moiety, including those with a piperidine fusion, have been investigated for their ability to induce oxidative stress in cancer cells, showcasing cytotoxic effects in micromolar concentrations. This suggests their potential utility as oxidative stress-inducing anticancer agents, with certain compounds showing high activity against a range of cancer cell lines (Madácsi et al., 2013).
Herbicidal Applications
Research into the herbicidal efficacy of sulfonylurea-based herbicidal ionic liquids, including those with piperidinium cations, has shown promising results. These compounds demonstrated significant activity in greenhouse tests and field trials, suggesting their potential in agricultural applications (Pernak et al., 2015).
properties
IUPAC Name |
3-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c27-22-20-6-3-11-23-21(20)24-15-26(22)18-9-12-25(13-10-18)30(28,29)19-8-7-16-4-1-2-5-17(16)14-19/h3,6-8,11,14-15,18H,1-2,4-5,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWSSRTXPPBITD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(CC3)N4C=NC5=C(C4=O)C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B2553397.png)

![6-(2-Methoxyphenyl)-2-[1-(1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2553399.png)


![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate](/img/structure/B2553405.png)

![3-[(2-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2553409.png)
![8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol](/img/structure/B2553410.png)

